Methyl 3-(4-nitrophenyl)propanoate
Overview
Description
Methyl 3-(4-nitrophenyl)propanoate: is an organic compound with the molecular formula C10H11NO4 It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the phenyl ring is substituted with a nitro group at the para position
Mechanism of Action
Target of Action
Similar compounds have been found to target various receptors and enzymes . For instance, indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit the reuptake of neurotransmitters such as dopamine and norepinephrine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially leading to stimulant and anesthetic effects.
Biochemical Pathways
For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been shown to have stimulant and anesthetic effects. They have also been investigated for their potential neuroprotective and neuromodulatory effects in animal studies.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Methyl 3-(4-nitrophenyl)propanoate can be synthesized through the esterification of 3-(4-nitrophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Nitration Reaction: Another method involves the nitration of methyl 3-phenylpropanoate using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces the nitro group at the para position of the phenyl ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is common to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Methyl 3-(4-nitrophenyl)propanoate can undergo reduction reactions to convert the nitro group to an amino group, forming methyl 3-(4-aminophenyl)propanoate. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, the nitro group can be replaced with a halogen atom using halogenating agents.
Hydrolysis: The ester group in this compound can be hydrolyzed to form 3-(4-nitrophenyl)propanoic acid and methanol. This reaction is typically carried out under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Halogenating agents such as chlorine or bromine.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: Methyl 3-(4-aminophenyl)propanoate.
Substitution: Halogenated derivatives of this compound.
Hydrolysis: 3-(4-nitrophenyl)propanoic acid and methanol.
Scientific Research Applications
Chemistry: Methyl 3-(4-nitrophenyl)propanoate is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis. It is also employed in the development of enzyme inhibitors.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents. Its derivatives have shown promising biological activities in preclinical studies.
Industry: this compound is utilized in the production of specialty chemicals and materials. It is also used in the formulation of coatings, adhesives, and polymers.
Comparison with Similar Compounds
Methyl 3-(4-aminophenyl)propanoate: This compound is similar to methyl 3-(4-nitrophenyl)propanoate but has an amino group instead of a nitro group. It is used in the synthesis of pharmaceuticals and dyes.
Methyl 3-(4-chlorophenyl)propanoate: This compound has a chlorine atom in place of the nitro group. It is used as an intermediate in organic synthesis and in the production of agrochemicals.
Methyl 3-(4-methoxyphenyl)propanoate: This compound has a methoxy group instead of a nitro group. It is used in the synthesis of fragrances and flavoring agents.
Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity The nitro group allows for various chemical transformations, making it a versatile intermediate in organic synthesis
Properties
IUPAC Name |
methyl 3-(4-nitrophenyl)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-3,5-6H,4,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQURJGGVJNQJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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